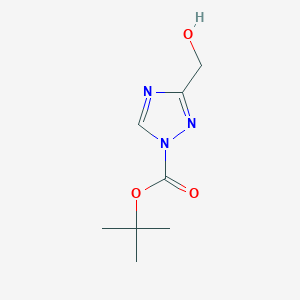

![molecular formula C7H5Cl2N3 B1327138 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-67-5](/img/structure/B1327138.png)

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolopyrimidine compounds involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions for further functionalization . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of fused aromatic rings, which can be almost coplanar, as observed in the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride . The planarity of the rings contributes to the stability of the compound and can influence its interaction with biological targets.

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. For example, the nucleophilic displacement of a bromomethyl group with different nucleophiles was used to synthesize a range of substituted pyrido[2,3-d]pyrimidines . Additionally, the reactivity of the pyrrolopyrimidine scaffold can be exploited to generate substituted or fused pyrimidine derivatives, as demonstrated by the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one with different amine nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity and cell penetration of these compounds can be correlated with their calculated log P values, as observed in the study of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, where compounds with higher log P values showed better cell penetration . The crystal structure of these compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological interactions .

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study by Saxena et al. (1988) explored the synthesis of various 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including compounds related to 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Their research evaluated these compounds for antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The most active compounds showed slight activity and cytotoxicity, with a slightly higher activity against HCMV compared to acyclovir, though they were inactive against HSV-1 (Saxena et al., 1988).

Interaction with Glycine Esters

Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Their study yielded previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlighted the reaction features depending on the reactants ratio and suggested prospects for synthesizing potential biologically active compounds from these derivatives (Zinchenko et al., 2018).

Optical Properties and Fluorescence Enhancement

Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the ability to tune the energy of frontier orbitals and the fluorescence quantum yield. Their study showed that these compounds with electron-donating groups exhibited intramolecular charge transfer character of the excited states, enhancing fluorescence quantum yield up to 73% (Bucevičius et al., 2015).

Synthesis Related to Methylated Guanosines

Cheng et al. (1997) synthesized analogs of nucleoside Q that are methylated similarly to some naturally occurring methylated guanosines. This synthesis involved 5-substituted 2 amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidin-4-ones derived from 5-cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. These compounds are important in understanding the role of methylated guanosines in biological processes (Cheng et al., 1997).

Large-Scale Synthesis for Pharmaceutical Applications

Fischer and Misun (2001) presented a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, starting from basic compounds like alanine and malononitrile. This synthesis, notable for its ecological and economical efficiency, is significant for the large-scale production of pharmaceutically active pyrrolo[2,3-d]pyrimidines (Fischer & Misun, 2001).

Glycosylation and Selective Halogen Exchange

Seela and Driler (1984) researched the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to the formation of various nucleosides. This work focused on selective halogen exchange reactions and the influence of glyconic protecting groups on the reactivity of the aglycone. It contributes to the understanding of nucleoside synthesis and potential applications in medicinal chemistry (Seela & Driler, 1984).

Synthesis of Tricyclic Purine Analogues

Williams and Brown (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for tricyclic ring systems, which are analogues of purines. Their work sheds light on the synthesis of compounds with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Williams & Brown, 1995).

Orientations Futures

The future directions for the research on “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further investigation of their antiviral properties, particularly against flaviviruses like ZIKV and DENV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mécanisme D'action

Target of Action

The primary target of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway, disrupting a chain of interactions between proteins in the cell . This disruption can lead to changes in cell division and death, potentially affecting the formation of tumors .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can lead to changes in cell division and death . This can result in molecular and cellular effects, such as the potential reduction of tumor formation . In vitro studies have shown that similar compounds can have cytotoxic effects on certain cancer cell lines .

Propriétés

IUPAC Name |

2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIROGLUDZOMAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649401 | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90213-67-5 | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)